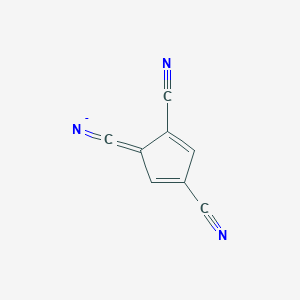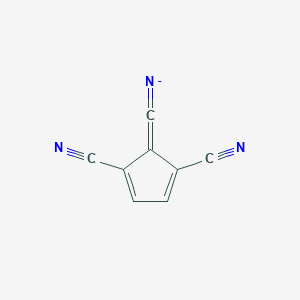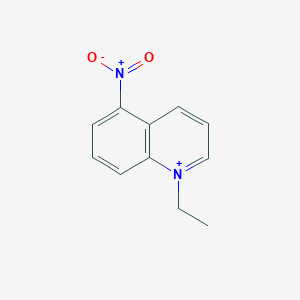
1-Ethyl-5-nitroquinolin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-nitroquinolin-1-ium is a quinoline derivative characterized by the presence of an ethyl group at the first position and a nitro group at the fifth position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-nitroquinolin-1-ium can be synthesized through various methods. One common approach involves the nitration of 1-ethylquinoline using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at elevated temperatures to ensure complete nitration .
Industrial Production Methods: In an industrial setting, the production of 1-ethyl-5-nitroquinolinium may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents that can be recycled and reused is also common to enhance the sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-5-nitroquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1-Ethyl-5-aminoquinolinium.
Substitution: Various substituted quinolinium derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethyl-5-nitroquinolin-1-ium has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1-ethyl-5-nitroquinolinium involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular processes through its interaction with DNA or proteins .
Comparaison Avec Des Composés Similaires
5-Nitroquinoline: Similar structure but lacks the ethyl group.
1-Ethylquinoline: Similar structure but lacks the nitro group.
5-Nitroisoquinoline: Similar structure but with a different ring system.
Uniqueness: 1-Ethyl-5-nitroquinolin-1-ium is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H11N2O2+ |
|---|---|
Poids moléculaire |
203.22g/mol |
Nom IUPAC |
1-ethyl-5-nitroquinolin-1-ium |
InChI |
InChI=1S/C11H11N2O2/c1-2-12-8-4-5-9-10(12)6-3-7-11(9)13(14)15/h3-8H,2H2,1H3/q+1 |
Clé InChI |
HHKTZCPCHJPRQO-UHFFFAOYSA-N |
SMILES |
CC[N+]1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |
SMILES canonique |
CC[N+]1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



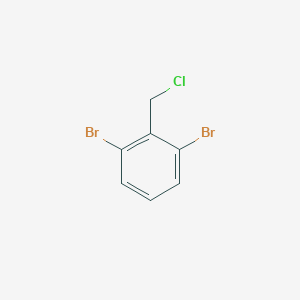

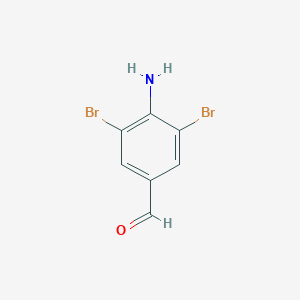
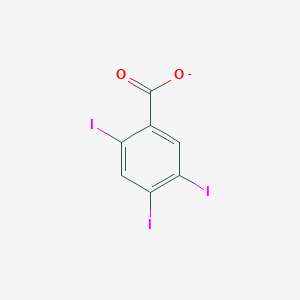
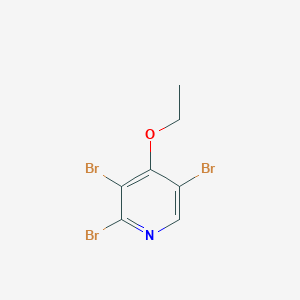
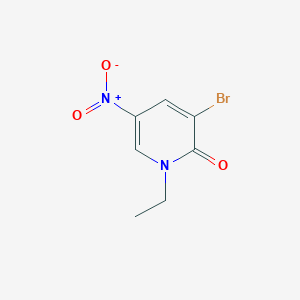
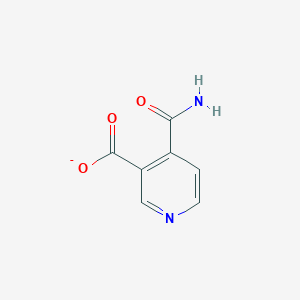

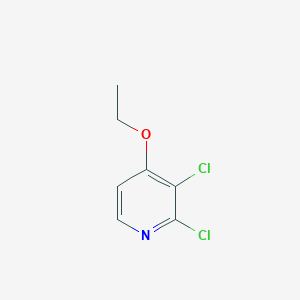
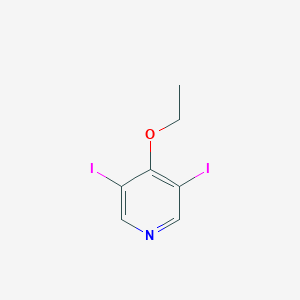
![[(4-oxo-1(4H)-pyridinyl)oxy]acetic acid](/img/structure/B372506.png)
